molecular formula C13H8F3NO5S B2926803 Methyl 3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxylate CAS No. 303152-50-3

Methyl 3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxylate

Cat. No.: B2926803
CAS No.: 303152-50-3
M. Wt: 347.26
InChI Key: JRFBBPAGMJVZKN-UHFFFAOYSA-N
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Description

Methyl 3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxylate is a complex organic compound characterized by its nitro, trifluoromethyl, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core. One common method includes the reaction of thiophene-2-carboxylate with 4-nitro-3-(trifluoromethyl)phenol under specific conditions, such as the presence of a strong base and a suitable solvent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted thiophenes or phenols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the compound, making it valuable in organic synthesis.

Biology: The biological applications of this compound include its use as a probe in biochemical assays and as a potential inhibitor in enzyme studies. Its nitro group can interact with biological targets, providing insights into molecular interactions.

Medicine: In the medical field, Methyl 3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxylate is being explored for its potential therapeutic properties. Its unique structure may contribute to the development of new drugs targeting various diseases.

Industry: In industry, this compound is used in the production of agrochemicals and materials. Its trifluoromethyl group imparts desirable properties such as increased resistance to degradation and enhanced performance in various applications.

Mechanism of Action

The mechanism by which Methyl 3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to receptors, while the nitro group may modulate its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 3-nitro-4-(trifluoromethyl)benzoate

  • 4-Nitro-3-(trifluoromethyl)aniline

  • 4-Nitro-3-(trifluoromethyl)benzoic acid

Uniqueness: Methyl 3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxylate stands out due to its unique combination of nitro, trifluoromethyl, and thiophene groups. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

methyl 3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO5S/c1-21-12(18)11-10(4-5-23-11)22-7-2-3-9(17(19)20)8(6-7)13(14,15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFBBPAGMJVZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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